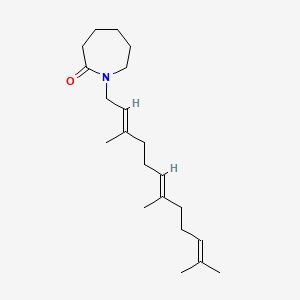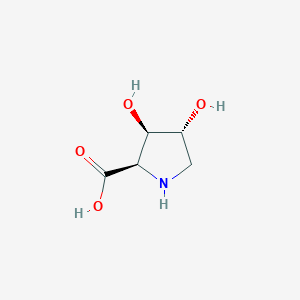
LEWATIT TP-214
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LEWATIT TP-214 is a macroporous chelating ion exchange resin with thiourea functional groups. It is specifically designed for the selective removal of mercury and precious metals such as gold, silver, and platinum group metals from various solutions. The resin is known for its high affinity for these metals and is widely used in industrial applications for metal recovery and purification processes .
Métodos De Preparación
LEWATIT TP-214 is synthesized through a patented process that involves the polymerization of styrene and divinylbenzene to form a crosslinked polystyrene matrix. This matrix is then functionalized with thiourea groups, which are responsible for the resin’s chelating properties. The preparation process ensures that the resin beads are monodisperse, meaning they have a uniform size distribution, which enhances their mechanical and osmotic stability .
Análisis De Reacciones Químicas
LEWATIT TP-214 undergoes chelation reactions with metal cations. The thiourea groups on the resin form strong complexes with metal ions such as mercury (Hg²⁺), silver (Ag⁺), gold (Au⁺/³⁺), and platinum (Pt²⁺/⁴⁺). These reactions typically occur in neutral solutions, and the resin’s affinity for different metal cations follows the order: Hg²⁺ > Ag⁺ > Au⁺/³⁺ > Pt²⁺/⁴⁺ > Cu²⁺ > Pb²⁺/⁴⁺ > Bi²⁺ > Sn²⁺ > Zn²⁺ > Cd²⁺ > Ni²⁺ .
Aplicaciones Científicas De Investigación
LEWATIT TP-214 has a wide range of scientific research applications, including:
Wastewater Treatment: It is used to remove mercury and other heavy metals from industrial wastewater, ensuring compliance with environmental regulations.
Hydrometallurgy: The resin is employed in the separation and recovery of precious metals from ores and process solutions.
Catalyst Recovery: It is used to recover palladium catalysts from organic process streams.
Groundwater Remediation: The resin is effective in removing mercury from contaminated groundwater .
Mecanismo De Acción
The mechanism of action of LEWATIT TP-214 involves the chelation of metal cations by the thiourea functional groups on the resin. The thiourea groups form strong coordinate bonds with the metal ions, effectively removing them from the solution. This chelation process is highly selective, allowing the resin to target specific metal ions even in the presence of other competing ions .
Comparación Con Compuestos Similares
LEWATIT TP-214 is unique due to its high selectivity for mercury and precious metals, as well as its monodisperse bead size distribution, which provides superior mechanical and osmotic stability. Similar compounds include other chelating resins such as:
LEWATIT TP-207: Another chelating resin with iminodiacetic acid functional groups, used for the removal of heavy metals.
DOWEX M4195: A chelating resin with aminophosphonic acid groups, used for the selective removal of heavy metals.
Purolite S930: A chelating resin with iminodiacetic acid groups, used for metal recovery and purification .
This compound stands out due to its specific affinity for mercury and precious metals, making it particularly valuable in applications where these metals need to be selectively removed or recovered.
Propiedades
Número CAS |
109945-55-3 |
|---|---|
Fórmula molecular |
C5H3N3O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B1166690.png)
